molecular formula C2H5Cl3OSi B3068229 (Methoxymethyl)trichlorosilane CAS No. 33415-27-9

(Methoxymethyl)trichlorosilane

Cat. No. B3068229
CAS RN: 33415-27-9
M. Wt: 179.5 g/mol
InChI Key: BCZMHLQQANKEBO-UHFFFAOYSA-N
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Description

(Methoxymethyl)trichlorosilane is an organosilicon compound with the molecular formula C2H5Cl3OSi . It is a decided structure and is a colorless liquid with a sharp odor similar to that of hydrochloric acid . As a reactive compound, it is mainly used as a precursor for forming various cross-linked siloxane polymers .


Synthesis Analysis

The synthesis of (Methoxymethyl)trichlorosilane involves the direct process of chloromethane with elemental silicon in the presence of a copper catalyst, usually at a temperature of at least 250 °C . The overall process is inefficient with respect to methyltrichlorosilane . If methyltrichlorosilane is needed, the amount of metal catalyst is reduced .


Molecular Structure Analysis

The molecular structure of (Methoxymethyl)trichlorosilane is represented by the formula C2H5Cl3OSi . The InChI key for this compound is BCZMHLQQANKEBO-UHFFFAOYSA-N .


Chemical Reactions Analysis

Methyltrichlorosilane undergoes hydrolysis and alcoholysis . Hydrolysis is shown in idealized form here: MeSiCl3 + 3 H2O → MeSi(OH)3 + 3 HCl . The silanol is unstable and will eventually condense to give a polymer network . Methyltrichlorosilane also undergoes alcoholysis (reaction with alcohol) to give alkoxysilanes .


Physical And Chemical Properties Analysis

(Methoxymethyl)trichlorosilane is a colorless liquid . It has a molecular weight of 179.500 . It reacts with water .

Scientific Research Applications

Chemical Reduction Reactions

(Methoxymethyl)trichlorosilane is utilized in chemical reduction reactions. For example, its application in the reduction of certain Schiff bases demonstrates its effectiveness. Okamoto and Kato (1991) found that the reduction of N-[(3-methoxy-2-thienyl)methylene]-2,6-dimethylaniline by trichlorosilane proceeded smoothly in the presence of a catalytic amount of BF3·Et2O, applicable to various Schiff bases (Okamoto & Kato, 1991).

Synthesis of Complex Silanes

Kobayashi, Ishida, and Kawashima (2002) synthesized a trichlorosilane bearing a tetradentate ligand, demonstrating its heptacoordinate structure and unusual stability against nucleophilic substitution, illustrating the versatility of trichlorosilanes in synthesizing complex molecular structures (Kobayashi, Ishida, & Kawashima, 2002).

Organic Synthesis

In organic synthesis, (methoxymethyl)trichlorosilane is employed for creating various organic compounds. For instance, Mei-hong (2011) discussed its use in synthesizing vinyl tri(2-methoxyethoxy)silicane through alcoholysis and transesterification reactions (Ma Mei-hong, 2011).

Catalysis

Trichlorosilane also finds application in catalysis. Furuya and Sukawa (1975) described the condensation reaction of trichlorosilane with allylic chlorides, catalyzed by copper salts, to produce allyltrichlorosilanes (Furuya & Sukawa, 1975).

Mechanism of Action

The mechanism of the SiCl bond hydrolysis depends on the number of the reacting water molecules . The 1:1 reaction proceeds with retention of configuration at Si after a side-on oxygen attack, via a 22–24 kcal/mol barrier in a nearly thermoneutral reaction .

Safety and Hazards

(Methoxymethyl)trichlorosilane is highly reactive and corrosive . It reacts violently with water . Containers may explode when heated . Vapors may form explosive mixtures with air .

Future Directions

The future of (Methoxymethyl)trichlorosilane lies in the development of more efficient, selective, and cheaper catalyst systems for more economical production of organosilicon materials . Understanding the mechanisms of catalytic processes can help find novel applications and obtain new results .

properties

IUPAC Name

trichloro(methoxymethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5Cl3OSi/c1-6-2-7(3,4)5/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZMHLQQANKEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Cl3OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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